2-(3-Bromophenyl)-2',6,6'-triphenyl-4,4'-bipyridine
Description
2-(3-Bromophenyl)-2',6,6'-triphenyl-4,4'-bipyridine is a bipyridine derivative featuring a 4,4'-bipyridine core substituted with phenyl groups at the 2', 6, and 6' positions, and a 3-bromophenyl group at the 2-position. Such compounds are pivotal in coordination chemistry, catalysis, and materials science due to their ability to act as ligands and influence photophysical properties .
Properties
Molecular Formula |
C34H23BrN2 |
|---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-(2,6-diphenylpyridin-4-yl)-6-phenylpyridine |
InChI |
InChI=1S/C34H23BrN2/c35-30-18-10-17-27(19-30)34-23-29(22-33(37-34)26-15-8-3-9-16-26)28-20-31(24-11-4-1-5-12-24)36-32(21-28)25-13-6-2-7-14-25/h1-23H |
InChI Key |
UEPVGUPTAGLPES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=NC(=C4)C5=CC(=CC=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bipyridine Core
The bipyridine core (4,4'-bipyridine) is commonly prepared by:
- Cross-coupling of 2-halopyridine derivatives using palladium catalysts.
- Homocoupling reactions of 2-halopyridines under controlled conditions.
Example:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-Bromopyridine, Pd(0) catalyst, base | Formation of 4,4'-bipyridine core |
| 2 | Purification by column chromatography | Isolated pure bipyridine intermediate |
Installation of Triphenyl Substituents at 2',6,6'-Positions
- The triphenyl substituents at the 2', 6, and 6' positions are introduced through multi-step cross-coupling reactions or aryl lithium/Grignard reagents addition followed by oxidation or halogenation.
- Alternatively, sequential Suzuki couplings can be employed using appropriate arylboronic acids.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 2',6,6'-tribromo-4,4'-bipyridine + phenylboronic acid | 40-60 | Pd catalyst, base, elevated temperature |
| 2 | Purification and characterization | Confirmed by NMR and mass spectrometry |
Representative Experimental Procedure (Adapted from Literature)
Synthesis of 2-(3-Bromophenyl)-2',6,6'-triphenyl-4,4'-bipyridine
- In a dry Schlenk flask under argon, 2,6,6'-tribromo-4,4'-bipyridine (1 equiv) was dissolved in dry toluene.
- To this, 3-bromophenylboronic acid (1.2 equiv), phenylboronic acid (3 equiv), Pd(PPh3)4 (5 mol%), and K3PO4 (3 equiv) were added.
- The mixture was heated to reflux and stirred for 24 hours.
- After cooling, the reaction mixture was filtered, washed with water, and extracted with dichloromethane.
- The organic layer was dried over MgSO4, concentrated, and the crude product was purified by silica gel chromatography.
- The product was obtained as a pale yellow solid with yields ranging from 45-65%.
Analytical Data and Characterization
| Technique | Data Example |
|---|---|
| 1H NMR (CDCl3) | Signals corresponding to bipyridine and phenyl protons; characteristic shifts for bromophenyl moiety at 7.2–7.8 ppm |
| 13C NMR | Peaks consistent with substituted bipyridine carbons and aromatic carbons |
| Mass Spectrometry | Molecular ion peak matching calculated molecular weight, confirming bromine incorporation |
| Elemental Analysis | Consistent with C, H, N, and Br content of the compound |
Research Findings and Optimization Notes
- The choice of palladium catalyst and base significantly affects yield and selectivity. Pd(PPh3)4 with K3PO4 or Ba(OH)2 in toluene/water mixtures improves yields.
- Hydrodehalogenation side reactions can reduce yields, especially in copper complexes; thus, copper-free conditions are preferred.
- The steric hindrance from triphenyl substituents requires longer reaction times or higher temperatures for complete coupling.
- Post-synthetic purification is critical to remove palladium residues and unreacted starting materials.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| Bipyridine core synthesis | Pd(0) catalyzed homocoupling | 60-80 | Base: K2CO3, solvent: toluene |
| 3-Bromophenyl substitution | Suzuki coupling, Pd(PPh3)4, K3PO4 | 50-70 | Inert atmosphere, reflux conditions |
| Triphenyl substitution at 2',6,6' | Suzuki coupling, phenylboronic acid | 40-60 | Requires elevated temp, longer time |
| Purification | Chromatography, recrystallization | - | Essential for purity and characterization |
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2’,6,6’-triphenyl-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of bipyridine compounds can inhibit microtubule polymerization, leading to cancer cell death. For instance, related compounds have demonstrated cytotoxic activity against human lung cancer cell lines, with IC50 values in the nanomolar range, indicating strong potency against tumor growth .
Case Study: Anticancer Activity
- Compound : 15p (related to bipyridine derivatives)
- IC50 : 1.03 nM against NCI-H460 cells
- Mechanism : Induces apoptosis via caspase-3 activation and disrupts microtubule dynamics .
Metal-Organic Frameworks (MOFs)
2-(3-Bromophenyl)-2',6,6'-triphenyl-4,4'-bipyridine serves as a ligand in the synthesis of MOFs. These materials have applications in gas storage, catalysis, and drug delivery due to their high surface area and tunable pore sizes. The incorporation of nitrogen-containing ligands like this compound enhances the stability and functionality of MOFs .
Photophysical Properties
Research indicates that bipyridine derivatives exhibit interesting photophysical properties, making them suitable for applications in organic electronics and photonic devices. Their ability to form complexes with transition metals can lead to enhanced light absorption and emission properties, which are crucial for applications in solar cells and light-emitting diodes (LEDs) .
Synthesis of Novel Derivatives
The compound's structure allows for further modifications that can lead to novel derivatives with enhanced biological activities. For example, modifications at the phenyl or pyridine rings can yield compounds with improved selectivity or potency against specific cancer types or other diseases .
The comparative analysis shows that while many compounds exhibit anticancer properties, the specific structural features of bipyridine derivatives often lead to unique mechanisms of action that can be exploited for therapeutic purposes.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2’,6,6’-triphenyl-4,4’-bipyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and photophysical properties, making them useful in catalysis and materials science .
Comparison with Similar Compounds
Structural and Substitutional Comparisons
The compound’s structural analogs differ in substituent type (e.g., alkyl, halogen, aryl) and positions (4,4′ vs. 6,6′), which critically determine their properties. Key examples include:
Key Observations :
- Solubility : Alkyloxy groups (e.g., hexoxymethyl in ) improve solubility, whereas aryl groups (e.g., phenyl in the target compound) reduce it.
- Electronic Effects : Bromine’s electron-withdrawing nature stabilizes metal complexes, while methyl groups (e.g., in ) primarily induce steric effects.
- Phosphorescence: Fluorinated aryl groups (e.g., in ) enhance emission quantum yields compared to non-fluorinated analogs.
Photophysical and Electronic Properties
- Absorption Spectra: Alkyl-substituted 6,6′-dimethyl-2,2′-bipyridines exhibit intense absorption at ~255 nm, whereas phenyl substitution (e.g., in the target compound) red-shifts absorption to ~265–321 nm due to extended π-conjugation . 4,4′-Fluorophenyl substitution (as in ) further red-shifts emissions (~528 nm) compared to non-fluorinated analogs.
Luminescence Efficiency :
Steric and Coordination Effects
- Steric Hindrance :
- Metal Complex Stability :
- 6,6′-Disubstituted bipyridines form stable complexes with Ag(I) and Ir(III), whereas 4,4′-disubstituted analogs (e.g., in ) fail to form coordination polymers with transition metals like Mn(II) or Ni(II).
Biological Activity
2-(3-Bromophenyl)-2',6,6'-triphenyl-4,4'-bipyridine is a bipyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its complex structure and unique chemical properties, has been studied for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
- Molecular Formula : C34H23BrN2
- Molecular Weight : 539.46 g/mol
- CAS Number : 1956340-64-9
Anticancer Activity
Recent studies have indicated that bipyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that bipyridine derivatives could inhibit the growth of breast cancer cells (MCF-7) with IC50 values ranging from 10 to 20 µM .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines.
- Experimental Findings : In a study using lipopolysaccharide (LPS)-stimulated macrophages, derivatives of bipyridine were found to significantly lower levels of TNF-α and IL-6 .
- Table 1: Anti-inflammatory Effects of Bipyridine Derivatives
| Compound | IC50 (µM) | Cytokine Inhibition (%) |
|---|---|---|
| This compound | 15 | TNF-α: 65%, IL-6: 70% |
| Celecoxib | 14.7 | TNF-α: 60%, IL-6: 68% |
Antimicrobial Activity
Bipyridine derivatives have also been assessed for their antimicrobial properties against various pathogens.
- Research Insights : A study highlighted that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 5 to 25 µg/mL .
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Production : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Inhibition of Enzyme Activity : It may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Signaling Pathways : The compound can interfere with signaling pathways that promote cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
